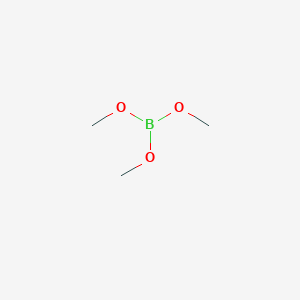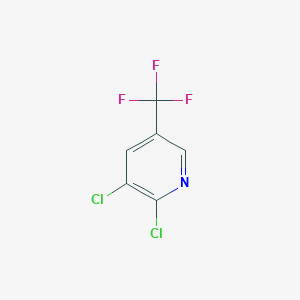
2,3-Dichloro-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2,3-Dichloro-5-(trifluoromethyl)pyridine is a significant pyridine derivative that contains fluorine atoms. It is extensively utilized in the synthesis of various pesticides due to its unique chemical properties .
Synthesis Analysis
The synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine and related compounds involves multiple steps and can be influenced by the presence of electron-withdrawing groups and the position of nitrogen in the pyridine ring. The feasibility of side-chain chlorination is determined by these factors, and the synthesis process often requires careful control of reaction conditions . Other related compounds, such as 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, are synthesized using different starting materials and can serve as versatile intermediates for further chemical transformations .
Molecular Structure Analysis
The molecular structure of related chloro- and trifluoromethyl-substituted pyridines has been studied using various spectroscopic methods and theoretical calculations. For instance, 2-chloro-6-(trifluoromethyl)pyridine has been characterized by FT-IR, 1H, and 13C NMR spectroscopy, and its molecular structure parameters have been computed using both HF and DFT methods . The crystal structure of related compounds, such as 2-hydroxy-3-trifluoracetylimidazo[1,2-a]pyridine hydrochloride, has been determined by X-ray diffraction, revealing specific features like the formation of hydrogen bond systems .
Chemical Reactions Analysis
The reactivity of chloro- and trifluoromethyl-substituted pyridines allows for a variety of chemical reactions. For example, the reaction of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives with phosphorus sulfide and nucleophilic substitution reactions have been explored to synthesize further functionalized compounds . Additionally, the synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine involves reactions that are sensitive to the electronic nature of the substituents on the pyridine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro- and trifluoromethyl-substituted pyridines are influenced by their molecular structure. Computational studies provide insights into properties such as vibrational wavenumbers, chemical shifts, and thermodynamic properties. Theoretical calculations, including DFT, help predict the molecular electrostatic potential, natural bond orbital analysis, and solvent effects on excitation energies . These properties are crucial for understanding the behavior of these compounds in various chemical environments and for designing new molecules with desired characteristics.
Applications De Recherche Scientifique
Agrochemical Industry
- Summary of Application : 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products . The major use of 2,3,5-DCTF derivatives is in the protection of crops from pests .
- Methods of Application : 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
- Results or Outcomes : The biological activities of 2,3,5-DCTF derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . More than 20 new 2,3,5-DCTF-containing agrochemicals have acquired ISO common names .
Pharmaceutical Industry
- Summary of Application : Several 2,3,5-DCTF derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the 2,3,5-DCTF moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods of Application : The synthesis of 2,3,5-DCTF has been reported, and palladium-catalyzed monoalkoxycarbonylation of 2,3,5-DCTF has also been reported .
- Results or Outcomes : The biological activities of 2,3,5-DCTF derivatives in pharmaceutical applications are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Herbicide Production
- Summary of Application : 2,3-Dichloro-5-(trifluoromethyl)pyridine is reported as an intermediate in the production of herbicides .
- Methods of Application : The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported. Palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine has also been reported .
- Results or Outcomes : The use of 2,3-Dichloro-5-(trifluoromethyl)pyridine in herbicide production contributes to the development of more effective and targeted weed control solutions .
Development of Functional Materials
- Summary of Application : The unique physicochemical properties of 2,3-Dichloro-5-(trifluoromethyl)pyridine make it a valuable component in the development of functional materials .
- Methods of Application : The specific methods of application in this field can vary widely depending on the specific type of functional material being developed .
- Results or Outcomes : The incorporation of 2,3-Dichloro-5-(trifluoromethyl)pyridine into functional materials can enhance their performance and functionality .
Pesticide Production
- Summary of Application : 2,3-Dichloro-5-(trifluoromethyl)pyridine is used in the production of several pesticides . The demand for 2,3-Dichloro-5-(trifluoromethyl)pyridine derivatives has been increasing steadily in the last 30 years .
- Methods of Application : The synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine has been reported. The introduction of 2,3-Dichloro-5-(trifluoromethyl)pyridine groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The use of 2,3-Dichloro-5-(trifluoromethyl)pyridine in pesticide production contributes to the development of more effective and targeted pest control solutions .
Disease Control
- Summary of Application : 2,3-Dichloro-5-(trifluoromethyl)pyridine and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds that are used to prevent crop losses caused by parasites and protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
- Methods of Application : The specific methods of application in this field can vary widely depending on the specific type of disease being targeted .
- Results or Outcomes : The incorporation of 2,3-Dichloro-5-(trifluoromethyl)pyridine into disease control solutions can enhance their effectiveness and specificity .
Safety And Hazards
Orientations Futures
Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Many novel applications of TFMP are expected to be discovered in the future .
Propriétés
IUPAC Name |
2,3-dichloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNQGNFVSFKJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074080 | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Pyridine, 2,3-dichloro-5-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,3-Dichloro-5-(trifluoromethyl)pyridine | |
CAS RN |
69045-84-7 | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69045-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069045847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2,3-dichloro-5-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichloro-5-trifluoromethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyridine, 2,3-dichloro-5-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F2C8LX8IE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

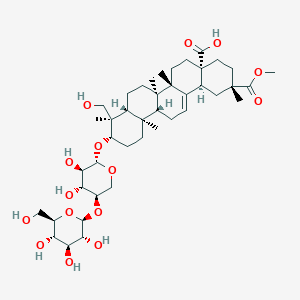
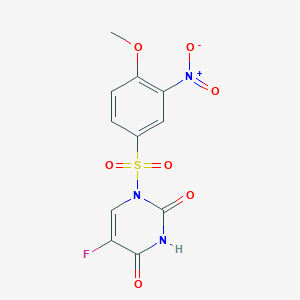
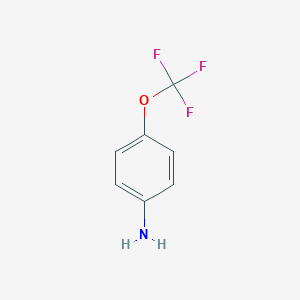
![3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B150134.png)
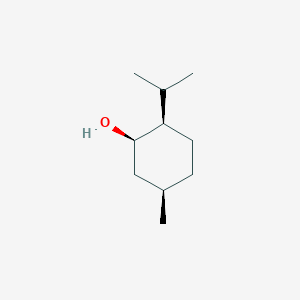
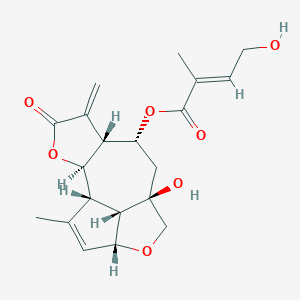
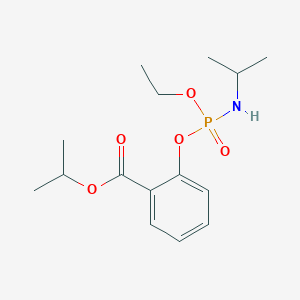
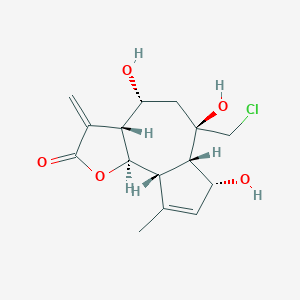
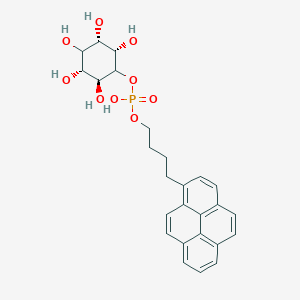
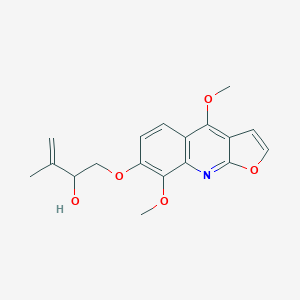
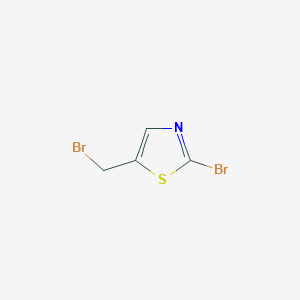
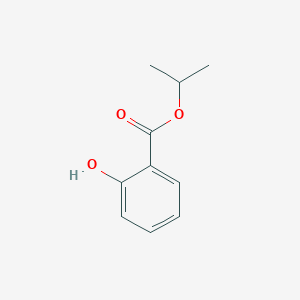
![3-Methylimidazo[1,5-a]pyrazine](/img/structure/B150156.png)
